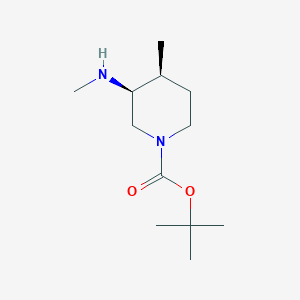

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Description

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a methyl group at the 4-position, and a methylamino substituent at the 3-position. The stereochemistry (3S,4S) is critical for its interactions with biological targets, as evidenced by its use in enantioselective syntheses .

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTHDJLHNCEJBW-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the Methylamino Group: The methylamino group is introduced through nucleophilic substitution reactions, where a suitable amine reacts with a precursor containing a leaving group.

Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. It serves as a building block in the synthesis of various pharmacologically active compounds, including:

- Neurotransmitter Modulators : Its piperidine structure is conducive for modifications that enhance neurotransmitter activity, particularly in the central nervous system.

- Analgesics and Antidepressants : Research indicates that derivatives of this compound may exhibit analgesic and antidepressant properties, making them candidates for further pharmacological studies.

2. Case Study: Synthesis of Analgesic Compounds

A notable study involved the synthesis of a series of analgesic agents using (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester as a precursor. The study demonstrated that modifications at the nitrogen atom significantly influenced the analgesic activity and potency of the resulting compounds.

Biochemical Applications

1. Protein Degradation

Recent research has highlighted the utility of this compound in developing protein degraders. These molecules can selectively target specific proteins for degradation, offering a novel approach to treating diseases caused by protein misfolding or overexpression.

- Example Application : The compound has been used in the design of heterobifunctional molecules that link target proteins to E3 ligases, facilitating their ubiquitination and subsequent degradation.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Synthesis of analgesics and antidepressants |

| Biochemical Research | Development of protein degraders | Targeted protein degradation studies |

| Neuropharmacology | Modulation of neurotransmitter systems | Investigated for effects on central nervous system activity |

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl carbamate group is a common motif in piperidine derivatives, serving as a protective group for amines. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Stereochemistry : The (3S,4S) configuration distinguishes the target compound from diastereomers like (3R,4S)-hydroxy derivatives, which exhibit different hydrogen-bonding capabilities and solubility profiles .

- Functional Groups: Replacement of the methylamino group with hydroxyl (as in ) or pyrimidinylsulfanyl (as in ) alters reactivity. For example, hydroxyl groups enhance polarity, while sulfur-containing groups increase metabolic stability.

Physicochemical Properties

- Crystallography: The hydrochloride salt of a related compound, (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid, crystallizes in the monoclinic P1211 space group with a hydrogen-bonding network involving Cl⁻ ions . This suggests that the target compound may exhibit similar crystalline behavior, though its melting point and stability would depend on substituent interactions.

- Thermal Stability : Boc-protected derivatives generally decompose above 150°C, consistent with tert-butyl ester degradation pathways .

Biological Activity

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1279894-20-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- Density : Not available

- LogP : 2.18, indicating moderate lipophilicity which can influence its bioavailability and pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects on various biological targets. The compound is noted for its potential role as a modulator of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the methyl and amino substitutions on the piperidine ring. These modifications can enhance receptor affinity and selectivity. For instance:

- The presence of a tert-butyl ester group is often associated with increased lipophilicity and improved membrane permeability.

- Methyl substitutions at specific positions can lead to enhanced binding affinity for target receptors.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that similar piperidine derivatives exhibited inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which could lead to increased neurotransmitter levels in synaptic clefts.

- Cellular Assays : In vitro assays have shown that compounds structurally related to this compound can significantly affect cell signaling pathways associated with neuroprotection and neuroinflammation.

- Animal Models : Preclinical studies involving animal models have suggested that piperidine derivatives may possess anxiolytic and antidepressant-like effects when administered at specific dosages.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.